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Compound of Interest

Compound Name: Sgc-gak-1

Cat. No.: B610814

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in cellulo potency of SGC-
GAK-1, a chemical probe for Cyclin G-associated kinase (GAK). The information presented is

supported by experimental data to aid in the objective assessment of this inhibitor for research
and drug development purposes.

Data Presentation

The following tables summarize the quantitative data on the potency and selectivity of SGC-
GAK-1 in various experimental settings.

Table 1: In Vitro Potency and Selectivity of SGC-GAK-1
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Target Assay Type Metric Value (nM) Notes
High-affinity
GAK KINOMEscan Kd 1.9 o
binding.[1][2]
Isothermal Potent affinity
GAK Titration KD 4.5 confirmed by
Calorimetry (ITC) ITC.
Ligand Binding ] Potent inhibition
GAK _ Ki 3.1
Displacement constant.[3][4]
58-fold weaker
binding
RIPK2 KINOMEscan Kd 110
compared to
GAK.[5]
Off-target
ADCK3 KINOMEscan Kd 190 o
binding.
Off-target
NLK KINOMEscan Kd 520 o
binding.
Ligand Binding ] o
AAK1 ) Ki 53,000 Weak inhibition.
Displacement
Ligand Binding ] o
STK16 Ki 51,000 Weak inhibition.

Displacement

Table 2: In Cellulo Potency of SGC-GAK-1
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Target/Cell ]
. Assay Type Metric Value (nM) Notes
Line
NanoBRET Potent target
GAK Target IC50 110 engagement in
Engagement live cells.
NanoBRET Off-target
RIPK2 Target IC50 360 engagement
Engagement observed in cells.
Potent
LNCaP (Prostate o o ]
Cell Viability IC50 650 antiproliferative
Cancer) o
activity.
Potent
22Rv1 (Prostate _— L .
Cell Viability IC50 170 antiproliferative
Cancer) .
activity.
PC3 (Prostate o Minimal effect on
Cell Viability IC50 >10,000 o
Cancer) cell viability.
DU145 (Prostate o Minimal effect on
Cell Viability IC50 >10,000

Cancer)

cell viability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KINOMEscan™ Assay

The KINOMEscan™ assay platform (DiscoverX) is an active site-directed competition binding

assay used to determine the binding affinity of a test compound against a large panel of

kinases.

e Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is

tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified

using quantitative PCR (qPCR) of the DNA tag.
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e Procedure:

o Kinase-tagged T7 phage is incubated with the test compound (SGC-GAK-1) at various
concentrations.

o An immobilized ligand is added to the mixture, which competes with the test compound for
binding to the kinase active site.

o The mixture is incubated to allow for binding to reach equilibrium.

o The amount of kinase bound to the immobilized ligand is quantified by gPCR of the phage
DNA.

o Dissociation constants (Kd) are calculated from an 11-point dose-response curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay (Promega) is a live-cell assay that measures the

apparent affinity of a test compound for a target protein.

e Assay Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET)
between a NanoLuc® luciferase-tagged kinase (GAK-Nluc) and a fluorescent energy transfer
probe (tracer) that binds to the kinase's active site. A test compound that also binds to the
active site will compete with the tracer, leading to a decrease in the BRET signal.

e Procedure:

o HEKZ293 cells are transiently transfected with a vector expressing the full-length GAK
protein fused to NanoLuc® luciferase.

o Transfected cells are seeded into 384-well plates.

o Cells are treated with the NanoBRET™ tracer and the test compound (SGC-GAK-1) at

various concentrations.
o After a 1-hour incubation, the BRET signal is measured using a luminometer.

o IC50 values are calculated from the dose-response curves.
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Cell Viability Assay

The effect of SGC-GAK-1 on the viability of prostate cancer cell lines was assessed to
determine its antiproliferative activity.

o Cell Lines: LNCaP, VCaP, 22Rv1, PC3, and DU145 prostate cancer cell lines were used.

e Procedure:

o

Cells are seeded in 96-well plates and allowed to adhere overnight.

o Cells are treated with SGC-GAK-1 at various concentrations (e.g., 0.1, 1, and 10 uM) or a
vehicle control (DMSO).

o Cell viability is measured at 48 or 72 hours post-treatment using a standard method such
as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

o IC50 values are determined from the dose-response curves.

Mandatory Visualization
Experimental Workflow for Kinase Inhibition Profiling
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Caption: Workflow for assessing kinase inhibitor potency and selectivity.

GAK Signaling in Clathrin-Mediated Endocytosis
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Caption: Role of GAK in clathrin-coated vesicle uncoating.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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